![molecular formula C8H5F4NO B2387701 N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide CAS No. 1844922-78-6](/img/structure/B2387701.png)

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

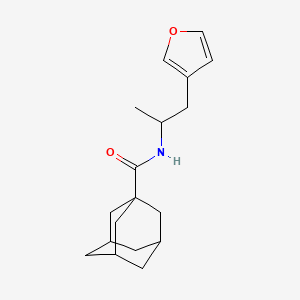

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide, also known as NTFF, is a chemical compound with the CAS Number: 1844922-78-6 . It has a molecular weight of 207.13 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.13 .Aplicaciones Científicas De Investigación

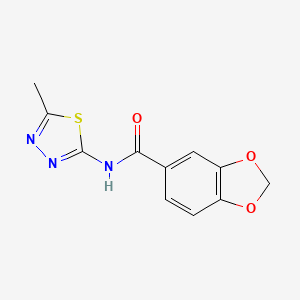

- N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide serves as an intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules with potential therapeutic applications .

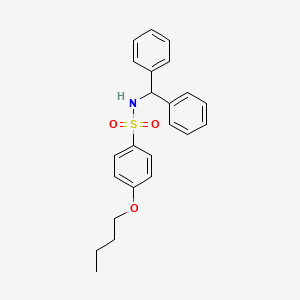

- This compound plays a role in the synthesis of diphenylthioethers. These sulfur-containing compounds have diverse applications, including in materials science and organic synthesis .

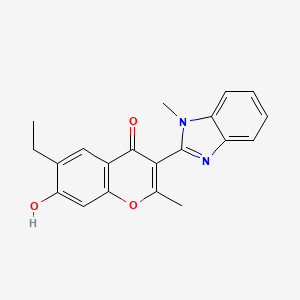

- Scientists employ This compound in Suzuki-coupling reactions. These reactions allow the preparation of 2-trifluoromethyl aryl or heteroaryl derivatives. Such derivatives find use in drug discovery and materials chemistry .

- The compound contributes to the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine. This molecule has potential as an antagonist of corticotropin-releasing hormone (CRH), which is involved in stress responses and mood regulation .

- Researchers have identified This compound (specifically, TAK-632) as a potent inhibitor of necroptosis. It targets both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases, providing insights into cell death pathways .

- Chemists explore the reactivity of this compound in various organic transformations. Its trifluoromethyl group can influence reaction outcomes, making it valuable for designing new synthetic routes .

Pharmaceutical Intermediates

Diphenylthioethers Synthesis

Suzuki-Coupling Reactions

Antagonist of Corticotropin-Releasing Hormone (CRH)

Inhibition of Necroptosis

Organic Synthesis and Chemical Transformations

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds can significantly affect the pharmacological activity of the compound .

Biochemical Pathways

Organofluorine compounds, which include trifluoromethyl groups, have been found to exhibit unique behaviors in biochemical pathways .

Pharmacokinetics

The presence of fluorine in drug molecules can significantly affect their pharmacokinetic properties .

Result of Action

Compounds containing trifluoromethyl groups have been associated with a variety of pharmacological activities .

Action Environment

It’s known that environmental factors can significantly affect the action of pharmaceutical compounds .

Propiedades

IUPAC Name |

N-[4-fluoro-2-(trifluoromethyl)phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLVJCZVGHHIEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2387623.png)

![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2387627.png)

![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)

![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2387632.png)

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)